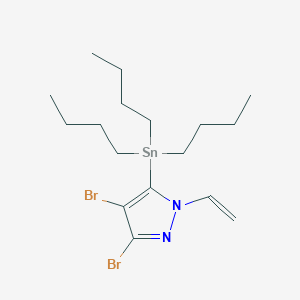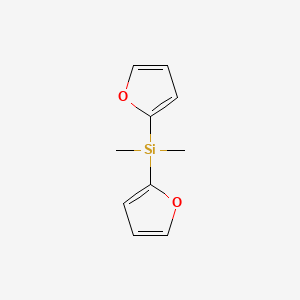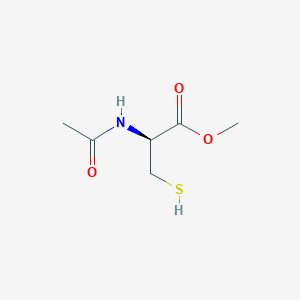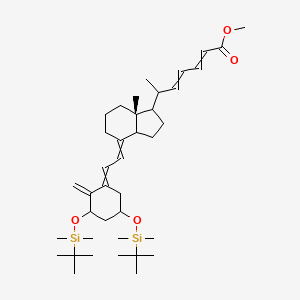![molecular formula C13H10O3 B14176875 4-Allyloxy-[1,2]naphthoquinone CAS No. 42164-68-1](/img/structure/B14176875.png)
4-Allyloxy-[1,2]naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyloxy-[1,2]naphthoquinone is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and chemical reactivity Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring, making them highly reactive and versatile in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxy-[1,2]naphthoquinone typically involves the alkylation of 1,2-naphthoquinone with allyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Allyloxy-[1,2]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: The allyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.
Applications De Recherche Scientifique
4-Allyloxy-[1,2]naphthoquinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive quinone structure.
Mécanisme D'action
The mechanism of action of 4-Allyloxy-[1,2]naphthoquinone involves its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapies. Additionally, the compound can interact with various cellular targets, including enzymes and receptors, modulating their activity and affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1,4-Naphthoquinone: A parent compound with similar quinone structure but without the allyloxy group.
Juglone (5-Hydroxy-1,4-naphthoquinone): A naturally occurring naphthoquinone with a hydroxyl group.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Another naturally occurring naphthoquinone with a hydroxyl group.
Comparison: 4-Allyloxy-[1,2]naphthoquinone is unique due to the presence of the allyloxy group, which enhances its reactivity and potential applications. Compared to 1,4-naphthoquinone, it offers additional sites for chemical modification, making it a versatile compound for various synthetic and research applications. The presence of the allyloxy group also imparts different biological activities compared to juglone and lawsone, making it a valuable compound for exploring new therapeutic avenues.
Propriétés
Numéro CAS |
42164-68-1 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4-prop-2-enoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C13H10O3/c1-2-7-16-12-8-11(14)13(15)10-6-4-3-5-9(10)12/h2-6,8H,1,7H2 |
Clé InChI |
ZNCUVIUEUCWBPS-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC(=O)C(=O)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)


![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)
![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)

![4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B14176843.png)
![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)

![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine](/img/structure/B14176867.png)
